1-(Bromomethyl)-4-cyclopropylbenzene

Medicinal Chemistry Physicochemical Property Lipophilicity

The 4-cyclopropylbenzyl group is a critical pharmacophore in SGLT2 inhibitors like TA-1887, offering a ~1.0 unit LogP reduction versus biphenyl analogs, enhancing ligand-lipophilicity efficiency (LLE) and CNS MPO scores. Unlike tert-butyl alternatives, this aryl halide provides superior metabolic stability. Select 1-(Bromomethyl)-4-cyclopropylbenzene for your medicinal chemistry program to install these precise physicochemical properties. Competent electrophilic partner for Suzuki-Miyaura couplings to access stereo-defined benzyl-substituted cyclopropanes. Out-of-spec substitution risks program failure—order the verified building block.

Molecular Formula C10H11B
Molecular Weight 211.1 g/mol
CAS No. 1150617-57-4
Cat. No. B1519470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-cyclopropylbenzene
CAS1150617-57-4
Molecular FormulaC10H11B
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CBr
InChIInChI=1S/C10H11Br/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2
InChIKeyKMPVJTGKGHWUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-cyclopropylbenzene (CAS 1150617-57-4): A Specialized Aryl Building Block for Metabolic and CNS Drug Development


1-(Bromomethyl)-4-cyclopropylbenzene (CAS 1150617-57-4), also known as 4-cyclopropylbenzyl bromide, is a high-value aryl halide building block in medicinal chemistry and organic synthesis [1]. It is characterized by a para-substituted benzene ring bearing both a cyclopropyl group and a bromomethyl electrophilic handle . This specific combination enables the efficient introduction of the 4-cyclopropylbenzyl pharmacophore into larger molecules, a feature essential for modulating lipophilicity and metabolic stability in drug candidates . The compound is available for research and development from multiple commercial vendors, typically with a purity of 95-97% .

Critical Decision: Why 4-(Bromomethyl)biphenyl or 4-tert-Butylbenzyl Bromide Are Not Interchangeable with 1-(Bromomethyl)-4-cyclopropylbenzene


In medicinal chemistry, generic substitution of building blocks is a high-risk strategy that can derail a drug discovery program [1]. While analogs like 4-(bromomethyl)biphenyl or 4-tert-butylbenzyl bromide may appear superficially similar, they introduce vastly different physicochemical and pharmacokinetic properties into a lead molecule [2]. The cyclopropyl group is not merely a steric placeholder; it offers a unique combination of electron-donating properties, reduced lipophilicity compared to a phenyl ring, and increased metabolic stability relative to a tert-butyl group [3]. Selecting 1-(bromomethyl)-4-cyclopropylbenzene is a deliberate choice to install these specific attributes, which are directly linked to the success of major drug classes like SGLT2 inhibitors. The following evidence quantifies these non-substitutable differentiators .

Quantitative Differentiation of 1-(Bromomethyl)-4-cyclopropylbenzene: Lipophilicity, Synthetic Utility, and Pharmacophore Validation


Enhanced Lipophilic Ligand Efficiency via Reduced LogP Compared to Phenyl Analogs

1-(Bromomethyl)-4-cyclopropylbenzene provides a key lipophilicity advantage in drug design. Its XLogP3 is 3.4 [1], which is significantly lower than that of its closest structural analog, 4-(bromomethyl)biphenyl (calculated XLogP3 ≈ 4.2-4.4) [2]. This difference of approximately 1.0 log unit means the target compound's derivatives are about 10 times less lipophilic than corresponding biphenyl analogs. In medicinal chemistry, this translates to a lower risk of off-target toxicity, reduced metabolic clearance, and improved oral bioavailability for a given molecular weight [3].

Medicinal Chemistry Physicochemical Property Lipophilicity CNS Drug Design

Validation as the Essential Building Block for SGLT2 Inhibitor Pharmacophores

The 4-cyclopropylbenzyl group is a validated, critical pharmacophore in multiple development and clinical-stage SGLT2 inhibitors [1]. The compound TA-1887, synthesized from this building block, was identified as a highly potent hSGLT2 inhibitor [2]. In a cell-based assay, the closely related analog 4-chloro-3-(4-cyclopropylbenzyl)-1-(β-D-xylopyranosyl)-1H-indole (19m) demonstrated an EC50 value comparable to the natural inhibitor phlorizin, serving as a direct benchmark for efficacy [3]. Unlike generic benzyl bromides, 1-(bromomethyl)-4-cyclopropylbenzene provides direct, validated access to this privileged chemical space [4].

Metabolic Disease Type 2 Diabetes SGLT2 Inhibitor Pharmacophore

Superior Synthetic Utility in Stereodefined Suzuki-Miyaura Cross-Couplings

The benzylic bromide in 1-(bromomethyl)-4-cyclopropylbenzene is a highly competent electrophile in Ag2O/KOH-promoted Suzuki-type cross-coupling reactions with cyclopropylboronic esters [1]. This methodology, reported by Chen and Deng, allows for the preparation of stereo-defined benzyl-substituted cyclopropanes, a valuable transformation in complex molecule synthesis [2]. In contrast, the analogous coupling using less reactive electrophiles, such as the corresponding benzyl chloride (e.g., 4-cyclopropylbenzyl chloride), would proceed much slower or require harsher conditions due to the poorer leaving group ability of chloride compared to bromide in SN2-type oxidative addition steps .

Organic Synthesis Cross-Coupling Suzuki Reaction Stereochemistry

Potential for Metabolic Stability vs. tert-Butyl and Other Alkyl Groups

The cyclopropyl group offers a metabolically more robust alternative to other common hydrophobic substituents like the tert-butyl group. While a tert-butyl group is prone to CYP450-mediated oxidation (often leading to rapid clearance), the cyclopropyl ring, due to its unique bonding and increased C-H bond strength, is significantly more resistant to oxidative metabolism [1]. Although direct in vitro microsomal stability data comparing 1-(bromomethyl)-4-cyclopropylbenzene and 1-(bromomethyl)-4-tert-butylbenzene are not publicly available, the general principle is well-established: cyclopropyl is a preferred substituent in drug discovery for improving metabolic stability without a large penalty in LogP [2].

Drug Metabolism Pharmacokinetics Metabolic Stability Lead Optimization

Specific R&D Applications of 1-(Bromomethyl)-4-cyclopropylbenzene Derived from Quantitative Evidence


Synthesis of Novel SGLT2 Inhibitors for Metabolic Disease Research

Directly utilized as a key intermediate for introducing the 4-cyclopropylbenzyl group into SGLT2 inhibitor pharmacophores, as validated by its use in TA-1887 and related clinical candidates [1]. This application is supported by quantitative SAR demonstrating the cyclopropyl group's essential role for target potency [2].

Optimization of CNS Drug Candidates with Controlled Lipophilicity

Employed in medicinal chemistry programs aiming to reduce LogP by ~1.0 unit compared to biphenyl-based alternatives, thereby enhancing the ligand-lipophilicity efficiency (LLE) and CNS MPO scores of lead compounds [3]. This is a direct outcome of the compound's specific physicochemical signature [4].

Stereoselective Synthesis via Advanced Cross-Coupling Methodologies

Used as a competent electrophilic partner in Ag2O/KOH-promoted Suzuki-Miyaura cross-couplings with cyclopropylboronic esters to access stereo-defined, benzyl-substituted cyclopropanes, a challenging motif in organic synthesis [5].

Development of Metabolically Stable PTP1B or CSF1R Inhibitors

Leveraged as a building block for creating inhibitors of PTP1B (a target for type 2 diabetes) or CSF1R, where the 4-cyclopropylbenzyl group is a recurring, privileged substructure . The choice of this specific building block over a tert-butyl analog is justified by the class-level inference of improved metabolic stability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-4-cyclopropylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.